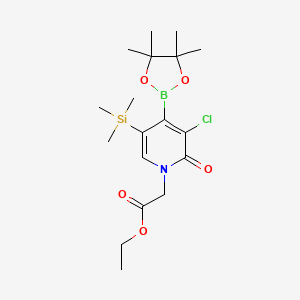
(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-enoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-2-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups in organic synthesis.
tert-Butyldimethylsilane: A related compound used in various chemical reactions.
tert-Butyl carbamate: Another compound with a tert-butyl group used in organic synthesis.
Uniqueness
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is unique due to its combination of a TBDMS protecting group and a pent-2-enoic acid backbone. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H22O3Si |
|---|---|
Molecular Weight |
230.38 g/mol |
IUPAC Name |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+ |
InChI Key |
DNUWITODPGFPGL-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)

![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)

